![molecular formula C16H14F3N3OS B2850297 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 860609-29-6](/img/structure/B2850297.png)
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
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Overview
Description
The compound “3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular formula of the compound is C16H14F3N3OS, and its molecular weight is 353.3620696 . It contains a pyrimidine ring and a benzenecarbonitrile group, both of which are common structures in organic chemistry .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to understand molecular structures and bonding. The crystal structure of related pyrimidinyl compounds has been determined, which aids in the prediction of chemical behavior and interaction with other molecules .
Biological Activity Profiling
Indole derivatives, which share structural similarities with the compound , have been extensively studied for their biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial properties. The compound could potentially be used to develop new pharmacological agents .
Future Directions
properties
IUPAC Name |
3-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-2-6-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-5-3-4-11(7-12)9-20/h3-5,7-8H,2,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASOJCAFHTTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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